1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide
Description
This compound features a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl groups at positions 4 and 6, respectively. A methylsulfonamide group is linked via a methylene bridge to the triazine ring, while a 3-chlorophenyl moiety is attached to the sulfonamide nitrogen. The pyrrolidinyl substituent may enhance solubility compared to simpler alkyl groups, while the 3-chlorophenyl group contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3S/c1-25-16-20-14(19-15(21-16)22-7-2-3-8-22)10-18-26(23,24)11-12-5-4-6-13(17)9-12/h4-6,9,18H,2-3,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCRMKAHPEEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
Metsulfuron-Methyl (): A sulfonylurea herbicide with a 4-methoxy-6-methyl-1,3,5-triazine core. Unlike the target compound, it lacks a pyrrolidinyl group and uses a benzoate ester linkage instead of a methylene-bridged sulfonamide.
N-(3-Methoxyphenyl)-N′-(3-Methylphenyl)-6-(1-Pyrrolidinyl)-1,3,5-Triazine-2,4-Diamine Hydrochloride (): Shares the pyrrolidinyl substituent and triazine core but replaces the sulfonamide with diamine groups. Its hydrochloride salt form enhances water solubility .
Structural Differences and Implications:
The pyrrolidinyl group in the target compound may improve membrane permeability compared to metsulfuron-methyl’s methyl group. However, the absence of a sulfonylurea linkage (as in metsulfuron-methyl) could reduce herbicidal activity .
Chlorophenyl-Containing Analogs
Functional Group Impact:
- Sulfonamide vs.
- Chlorophenyl Orientation : The 3-chloro substitution in both compounds may confer similar steric and electronic effects, but the pyrazole’s planar structure (vs. triazine’s trigonal symmetry) alters spatial compatibility with targets .
Pyrrolidinyl-Substituted Triazines
Key Compound: N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide ()
- Features a pyrimidine ring (vs. triazine) with diethylamino and methyl groups.
- Retains a sulfonamide group but links it to an aniline moiety rather than a chlorophenyl group.
Substituent Effects:
- Pyrrolidinyl vs.
- Triazine vs. Pyrimidine : Triazines exhibit greater electron deficiency, which may enhance reactivity in nucleophilic environments .
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